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Compound of Interest

Compound Name: Allyl phenyl sulfide

Cat. No.: B1266259

In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands
as a cornerstone technique, providing profound insights into the molecular architecture of
chemical entities. The congruence between experimentally acquired and theoretically
calculated NMR spectra serves as a powerful validation of an assigned structure. This guide
presents a detailed comparison of the experimental and calculated *H and 3C NMR spectra of
allyl phenyl sulfide, offering a valuable resource for researchers, scientists, and professionals

in drug development.

Data Presentation: A Head-to-Head Comparison

The quantitative NMR data for allyl phenyl sulfide is summarized below, juxtaposing the
experimental findings with theoretically predicted values. This tabular format facilitates a direct
and clear comparison of the chemical shifts (d) in parts per million (ppm), multiplicities, and
coupling constants (J) in Hertz (Hz).

Table 1: *H NMR Data Comparison for Allyl Phenyl Sulfide
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Experimental Calculated Coupling

Protons Chemical Shift Chemical Shift  Multiplicity[1] Constant (J,
(3, ppm)[1] (3, ppm) Hz)[1]

H-2', H-6' 7.32-7.30 7.35 m -

H-3', H-5' 7.26 —7.22 7.29 m -

H-4' 7.14 7.18 t 7.4

H-2 5.90 -5.80 5.89 m -

H-3 (trans) 5.13-5.02 5.15 m -

H-3 (cis) 5.13-5.02 5.11 m -

H-1 3.51 3.54 d 6.8

Table 2: 13C NMR Data Comparison for Allyl Phenyl Sulfide

Experimental Chemical

Calculated Chemical Shift

Carbon )
Shift (5, ppm)[1] (3, ppm)

c-1' 135.9 136.2
c-2 133.6 133.1
c-2', C-6' 129.8 129.5
c-3, C-5' 128.8 128.9
c-4 126.2 126.5
C-3 117.6 117.3
c-1 37.2 375

Experimental and Computational Protocols

A meticulous methodology is paramount for the acquisition of reliable and reproducible NMR

data. The following sections detail the protocols employed for both the experimental

measurement and the theoretical calculation of the NMR spectra of allyl phenyl sulfide.
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Experimental Protocol

The experimental NMR spectra were acquired on a 400 MHz spectrometer.[1] The sample of
allyl phenyl sulfide was dissolved in deuterated chloroform (CDCIs), which also served as the
internal lock. Tetramethylsilane (TMS) was used as the internal standard for referencing the
chemical shifts to 0.00 ppm. The *H NMR spectrum was recorded with 32 scans, while the 3C
NMR spectrum was obtained with a sufficient number of scans to ensure a good signal-to-noise
ratio.

Computational Protocol

The calculated *H and 13C NMR spectra were predicted using computational chemistry
methods. The structure of allyl phenyl sulfide was first optimized using Density Functional
Theory (DFT) at the B3LYP/6-31G(d) level of theory. Following geometry optimization, the NMR
shielding constants were calculated using the Gauge-Including Atomic Orbital (GIAO) method
with the same functional and basis set. The calculated shielding constants were then converted
to chemical shifts by referencing them to the shielding constant of tetramethylsilane (TMS),
calculated at the same level of theory.

Workflow for Comparative NMR Analysis

The logical flow for comparing experimental and calculated NMR spectra is a systematic
process that ensures a thorough and accurate structural verification. The following diagram,
generated using the DOT language, illustrates this workflow.
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Caption: Workflow for the comparison of experimental and calculated NMR spectra.

Concluding Remarks

The comparison between the experimental and calculated *H and 3C NMR spectra of allyl
phenyl sulfide reveals a strong correlation, with minor deviations that are within the expected
range for theoretical predictions. This high degree of agreement provides a robust confirmation
of the chemical structure of allyl phenyl sulfide. The methodologies outlined in this guide offer
a standardized approach for researchers to validate their own findings and enhance the
confidence in their structural assignments. The integration of computational chemistry with
experimental spectroscopy is an indispensable tool in modern chemical research, accelerating
the pace of discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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